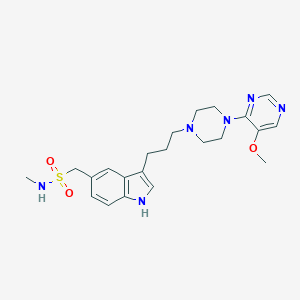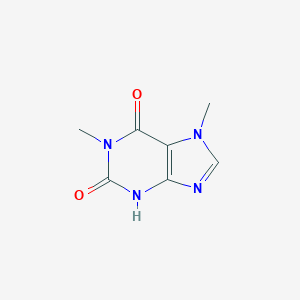
Paraxanthine
Vue d'ensemble
Description
Paraxanthine, également connue sous le nom de 1,7-diméthylxanthine, est un métabolite de la caféine et appartient à la famille des xanthines, un groupe d'alcaloïdes. On la trouve principalement chez l'homme et chez d'autres animaux, en tant que produit du métabolisme de la caféine. This compound est connue pour ses effets stimulants sur le système nerveux central, similaires à ceux de la caféine .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La paraxanthine peut être synthétisée par la méthylation de la guanosine en position 7-N et 1-N, suivie d'une hydrolyse des groupes glycosyl . Une autre méthode consiste à utiliser des enzymes mutantes bactériennes N-déméthylases pour produire de la this compound à partir de la caféine . Ces méthodes nécessitent généralement des conditions de réaction douces et conviennent à la production industrielle.
Méthodes de production industrielle
La production industrielle de this compound implique souvent des procédés biocatalytiques utilisant des bactéries génétiquement modifiées telles qu'Escherichia coli. Ces bactéries sont conçues pour exprimer des enzymes spécifiques qui convertissent la caféine en this compound avec une grande efficacité . Cette méthode présente l'avantage d'un rendement élevé et d'une nature respectueuse de l'environnement.
Analyse Des Réactions Chimiques
Types de réactions
La paraxanthine subit diverses réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée pour former de l'acide 1,7-diméthylurique.
Déméthylation : Elle peut être déméthylée pour former de la 7-méthylxanthine et ensuite de la xanthine.
Substitution : La this compound peut participer à des réactions de substitution, en particulier celles impliquant ses groupes méthyles.
Réactifs et conditions courantes
Les réactifs courants utilisés dans les réactions de la this compound comprennent les enzymes du cytochrome P450 pour les processus d'oxydation et de déméthylation. Ces réactions se produisent généralement dans des conditions physiologiques dans le foie .
Principaux produits formés
Les principaux produits formés à partir des réactions de la this compound comprennent l'acide 1,7-diméthylurique, la 7-méthylxanthine et la xanthine .
Applications De Recherche Scientifique
La paraxanthine a plusieurs applications en recherche scientifique dans divers domaines :
Chimie : Elle est utilisée comme composé modèle pour étudier le métabolisme de la caféine et d'autres xanthines.
Biologie : La this compound est étudiée pour ses effets sur les processus cellulaires et son rôle en tant que stimulant du système nerveux central.
Médecine : Des recherches ont montré que la this compound peut améliorer les fonctions cognitives, améliorer la mémoire à court terme et maintenir l'attention Elle est également étudiée pour ses effets neuroprotecteurs potentiels et sa capacité à augmenter la masse musculaire, la force et l'endurance.
Mécanisme d'action
La this compound exerce ses effets principalement par l'antagonisme des récepteurs de l'adénosine, de manière similaire à la caféine . Elle a une affinité plus élevée pour les récepteurs de l'adénosine A1, A2A et A2B par rapport à la caféine, ce qui contribue à ses effets stimulants plus forts . De plus, la this compound inhibe l'activité de la phosphodiestérase, ce qui entraîne une augmentation des niveaux d'AMP cyclique et une libération accrue de neurotransmetteurs . Cela se traduit par une amélioration des fonctions cognitives, une vigilance accrue et une réduction de la fatigue .
Mécanisme D'action
Paraxanthine exerts its effects primarily through the antagonism of adenosine receptors, similar to caffeine . It has a higher affinity for adenosine receptors A1, A2A, and A2B compared to caffeine, which contributes to its stronger stimulant effects . Additionally, this compound inhibits phosphodiesterase activity, leading to increased levels of cyclic AMP and enhanced neurotransmitter release . This results in improved cognitive function, increased alertness, and reduced fatigue .
Comparaison Avec Des Composés Similaires
La paraxanthine est similaire à d'autres alcaloïdes xanthiques tels que la caféine, la théophylline et la théobromine. Elle possède des propriétés uniques qui la distinguent de ces composés :
Propriétés
IUPAC Name |
1,7-dimethyl-3H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c1-10-3-8-5-4(10)6(12)11(2)7(13)9-5/h3H,1-2H3,(H,9,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNWUDVFRNGTCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2052281 | |
| Record name | 1,7-Dimethylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Faint yellow fine crystals; [MSDSonline], Solid | |
| Record name | 1,7-Dimethylxanthine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7932 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Paraxanthine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001860 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>27 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500407 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
611-59-6 | |
| Record name | Paraxanthine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=611-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,7-Dimethylxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | paraxanthine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400018 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,7-Dimethylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-dihydro-1,7-dimethyl-1H-purine-2,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.339 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PARAXANTHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3565Y41V7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Paraxanthine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001860 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
351 - 352 °C | |
| Record name | Paraxanthine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001860 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
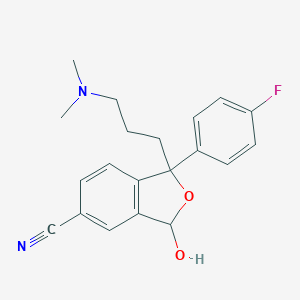
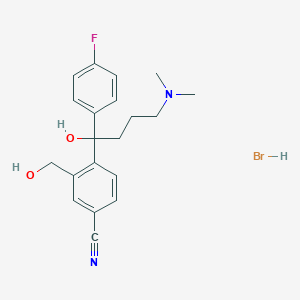
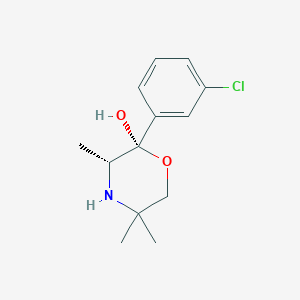
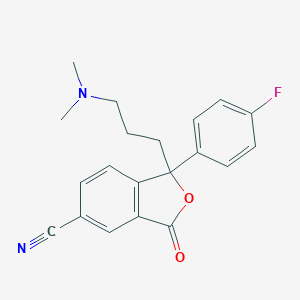
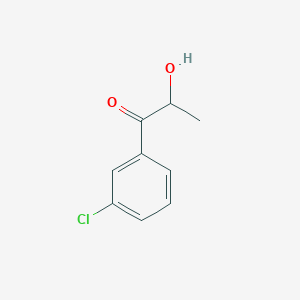
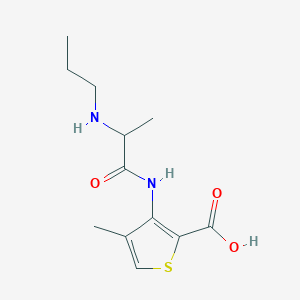





![5-[3-(dimethylamino)propyl]-5H-dibenzo[a,d]cyclohepten-5-ol](/img/structure/B195662.png)
